

Application Notes and Protocols: Amide Bond Formation Using Isononanoyl Chloride

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Compound of Interest

Compound Name: *Isononanoyl chloride*

Cat. No.: *B1359807*

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Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the amide functional group is a prevalent feature in a vast array of biologically active molecules. **Isononanoyl chloride**, also known as 3,5,5-trimethylhexanoyl chloride, is a versatile building block for the introduction of a sterically hindered, branched nonanoyl moiety.[1] This structural feature can influence the physicochemical properties of the final compound, such as lipophilicity, metabolic stability, and conformational rigidity.

This document provides a detailed protocol for the formation of amide bonds using **isononanoyl chloride** with primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution, a robust and high-yielding transformation.[1]

Reaction Principle: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride, such as **isononanoyl chloride**, typically follows the Schotten-Baumann reaction mechanism.[2] This involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired amide. A

base is incorporated to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]

Safety Precautions

Isononanoyl chloride is a corrosive and moisture-sensitive liquid.[3] It can cause severe irritation to the skin, eyes, and respiratory tract. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general method for the reaction of **isononanoyl chloride** with a primary or secondary amine.

Materials:

- **Isononanoyl chloride** (1.0 eq)
- Primary or secondary amine (1.0 - 1.2 eq)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
- Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)) (1.5 - 2.0 eq)
- Round-bottom flask
- Magnetic stirrer
- Inert gas supply (Nitrogen or Argon)
- Ice bath
- Standard work-up and purification equipment

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere, add the amine and dissolve it in the chosen anhydrous solvent.
- **Addition of Base:** Add the tertiary amine base to the solution and stir.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath.
- **Addition of Isononanoyl Chloride:** Add **isononanoyl chloride** dropwise to the cooled, stirring solution of the amine and base.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:**
 - Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
 - Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude amide by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Data Presentation

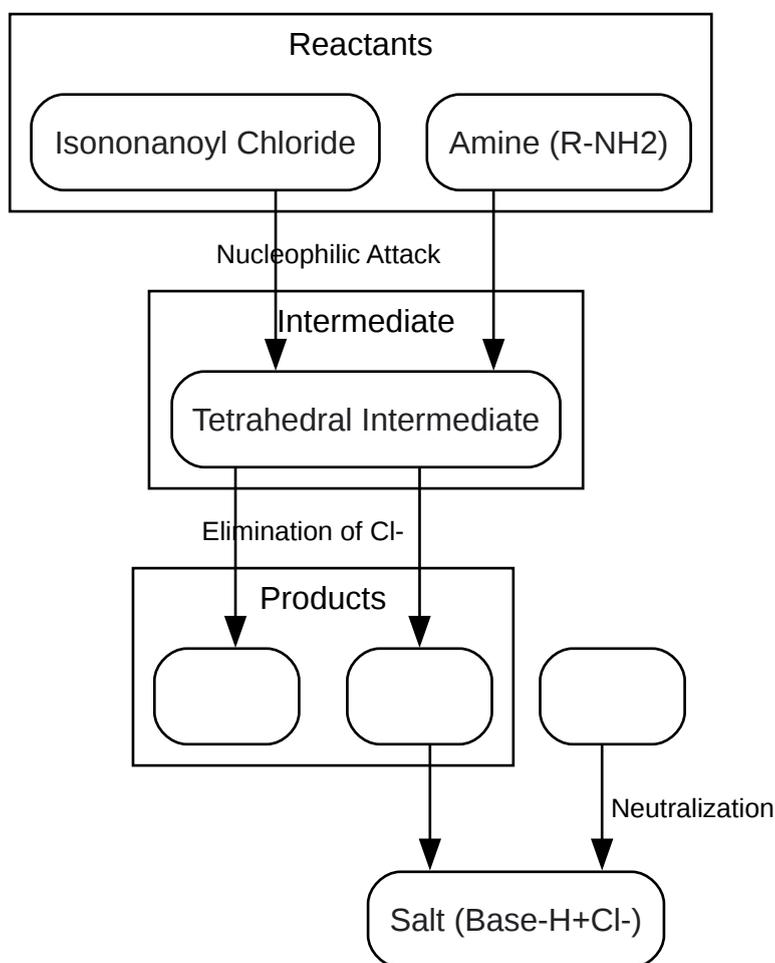
The following table summarizes representative examples of amide bond formation using **isononanoyl chloride** with various amines.

Amine Substrate	Product	Solvent	Base	Time (h)	Yield (%)
Benzylamine	N-Benzyl-3,5,5-trimethylhexanamide	DCM	TEA	4	>95
Aniline	N-Phenyl-3,5,5-trimethylhexanamide	THF	DIEA	6	>90
Morpholine	(3,5,5-Trimethylhexanoyl)morpholine	Toluene	TEA	3	>95
Piperidine	(3,5,5-Trimethylhexanoyl)piperidine	DCM	DIEA	2	>95

Note: Yields are based on generalized procedures for Schotten-Baumann reactions and may vary depending on the specific reaction conditions and the nature of the amine.

Visualizations

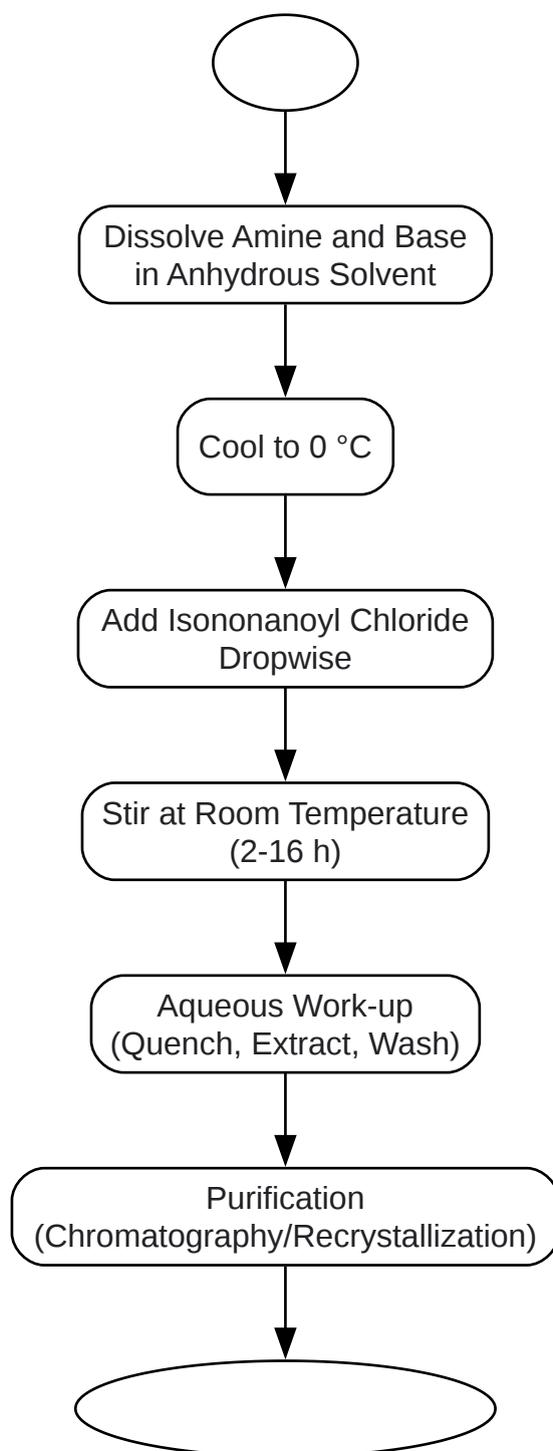
Reaction Mechanism



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Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow



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Caption: General experimental workflow.

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References

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